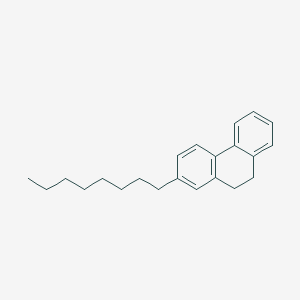
2-Octyl-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyl-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an octyl group at the second position of the phenanthrene ring system. The phenanthrene core is a common structural motif in many natural and synthetic compounds, known for its stability and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-9,10-dihydrophenanthrene can be achieved through a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst, leading to the formation of the phenanthrene core . The reverse Diels-Alder reaction is then used to eliminate formaldehyde, resulting in the desired dihydrophenanthrene derivative.
Industrial Production Methods
Industrial production of this compound typically involves the use of NiMo/Al2O3-USY catalysts in a hydrocracking process. This method allows for the selective ring opening and hydrogenation of the phenanthrene core, producing the desired compound under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the compound into fully hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed for introducing substituents.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various alkylated and acylated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Octyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive natural products.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-Octyl-9,10-dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as the 3CLpro enzyme in SARS-CoV-2, by binding to the active site and preventing substrate access . This inhibition disrupts viral replication and proliferation, showcasing its potential as an antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydrophenanthrene: The parent compound, lacking the octyl group.
Phenanthrene: The fully aromatic version of the compound.
Bibenzyls: Structurally related compounds with similar aromatic properties.
Uniqueness
2-Octyl-9,10-dihydrophenanthrene is unique due to the presence of the octyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in biological applications.
Eigenschaften
CAS-Nummer |
57324-06-8 |
|---|---|
Molekularformel |
C22H28 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
2-octyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C22H28/c1-2-3-4-5-6-7-10-18-13-16-22-20(17-18)15-14-19-11-8-9-12-21(19)22/h8-9,11-13,16-17H,2-7,10,14-15H2,1H3 |
InChI-Schlüssel |
BRJZQBBKVJZXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


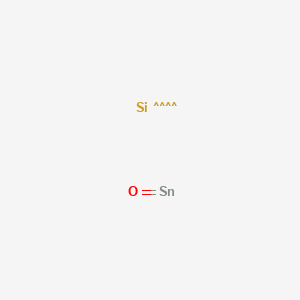
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
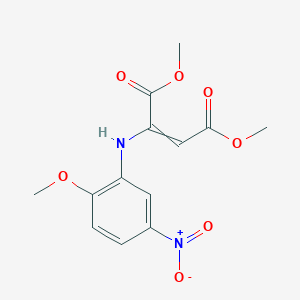
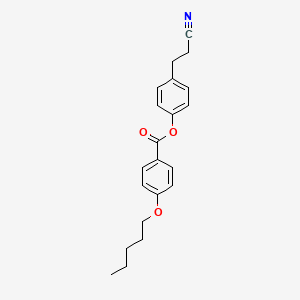
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
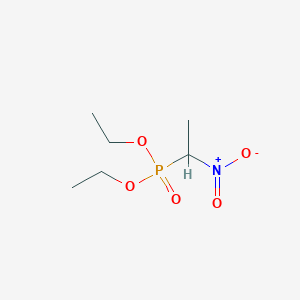


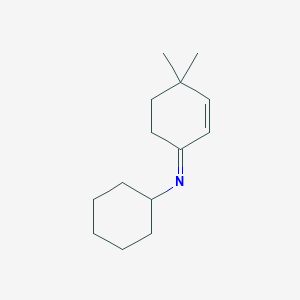
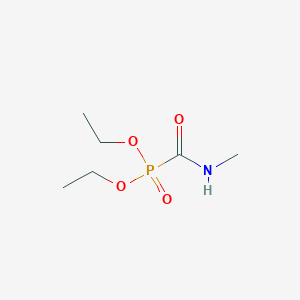
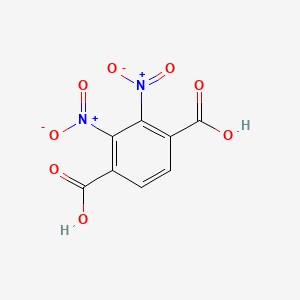
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)
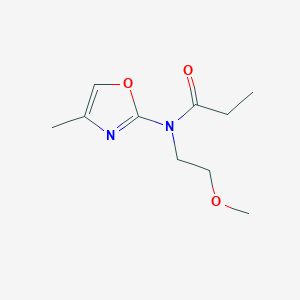
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)
